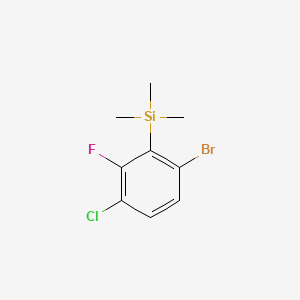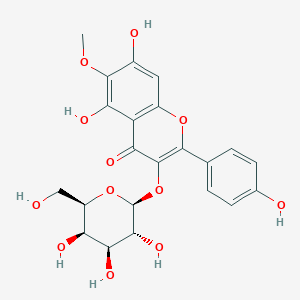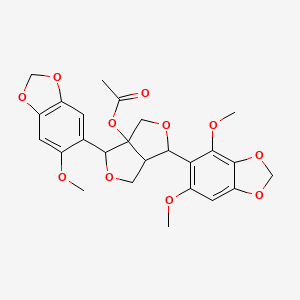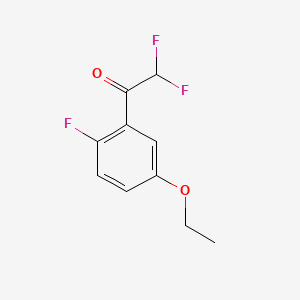
(S)-2-(chloroMethyl)Morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(chloroMethyl)Morpholine is a chiral compound that belongs to the morpholine family. Morpholine is a versatile chemical structure that is widely used in various fields, including pharmaceuticals, agrochemicals, and industrial applications. The (S)-enantiomer of 2-(chloroMethyl)Morpholine is of particular interest due to its unique stereochemistry, which can influence its reactivity and interactions with biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(chloroMethyl)Morpholine typically involves the chloromethylation of morpholine. One common method is the reaction of morpholine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 2-position of the morpholine ring. The reaction is usually carried out under acidic conditions and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the desired product. The use of continuous flow reactors also improves safety and reduces the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(chloroMethyl)Morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation. These reactions often require acidic or basic conditions to proceed efficiently.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce alcohols or ketones .
Wissenschaftliche Forschungsanwendungen
(S)-2-(chloroMethyl)Morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: this compound derivatives have been investigated for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals
Wirkmechanismus
The mechanism of action of (S)-2-(chloroMethyl)Morpholine depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This mechanism is particularly relevant in the context of drug design, where this compound derivatives can be used to develop enzyme inhibitors or receptor modulators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: The parent compound of (S)-2-(chloroMethyl)Morpholine, used in a wide range of applications.
2-(chloroMethyl)Morpholine: The racemic mixture of the compound, which lacks the stereochemical specificity of the (S)-enantiomer.
N-Methylmorpholine: A related compound with a methyl group instead of a chloromethyl group, used as a solvent and catalyst in organic synthesis
Uniqueness
The (S)-enantiomer of 2-(chloroMethyl)Morpholine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemical specificity can lead to differences in biological activity and selectivity compared to the racemic mixture or other related compounds .
Eigenschaften
Molekularformel |
C5H10ClNO |
|---|---|
Molekulargewicht |
135.59 g/mol |
IUPAC-Name |
(2S)-2-(chloromethyl)morpholine |
InChI |
InChI=1S/C5H10ClNO/c6-3-5-4-7-1-2-8-5/h5,7H,1-4H2/t5-/m1/s1 |
InChI-Schlüssel |
DFFKLRFMZMGFBM-RXMQYKEDSA-N |
Isomerische SMILES |
C1CO[C@@H](CN1)CCl |
Kanonische SMILES |
C1COC(CN1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4Z)-4-{3-[(3-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B14758310.png)
![(2E)-2-[(2Z)-2-[3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenylsulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate](/img/structure/B14758319.png)

![2-(Cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B14758336.png)

![2(1H)-Pyridinone, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14758347.png)
![Benzo[cd]indazole](/img/structure/B14758348.png)

![(2S)-2-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14758366.png)


![2,12-Diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylic acid](/img/structure/B14758393.png)
![N-[[(2R,3R,4S)-4-[(Acetyloxy)methyl]-3-(phenylmethoxy)-1-(phenylmethyl)-2-azetidinyl]methyl]-acetamide](/img/structure/B14758401.png)
